molecular formula C12H12ClF3N2 B3141432 N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine CAS No. 478260-92-3

N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine

Cat. No.: B3141432
CAS No.: 478260-92-3
M. Wt: 276.68 g/mol
InChI Key: DLDAMGPZOZEWBN-UHFFFAOYSA-N
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Description

N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine is a synthetic organic compound belonging to the pyridine family It is characterized by the presence of a pyridine ring substituted with a chloro group at the 3-position and a trifluoromethyl group at the 5-position Additionally, it has two allyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine as the core structure.

    Alkylation Reaction: The nitrogen atom of the pyridine ring is alkylated using allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The allyl groups can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., m-CPBA, potassium permanganate), solvents (e.g., dichloromethane, water).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

Major Products Formed:

    Substitution: N,N-diallyl-3-amino-5-(trifluoromethyl)-2-pyridinamine.

    Oxidation: this compound epoxide.

    Reduction: N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-piperidinamine.

Scientific Research Applications

N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine can be compared with other similar compounds, such as:

    N,N-diallyl-3-chloro-2-pyridinamine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    N,N-diallyl-5-(trifluoromethyl)-2-pyridinamine: Lacks the chloro group, leading to variations in its chemical behavior and applications.

    N,N-diallyl-3-chloro-5-methyl-2-pyridinamine:

The uniqueness of this compound lies in the combination of its chloro and trifluoromethyl substituents, which impart distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N,N-bis(prop-2-enyl)-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2/c1-3-5-18(6-4-2)11-10(13)7-9(8-17-11)12(14,15)16/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDAMGPZOZEWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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